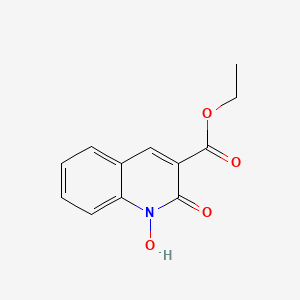
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
描述
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1873-41-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminobenzaldehyde with diethyl malonate. This process yields the intermediate compound, which can be further modified through various chemical reactions to enhance its biological activity. The general procedure includes:
- Reactants Preparation : Combine 2-aminobenzaldehyde and diethyl malonate in a suitable solvent.
- Reaction Conditions : Heat the mixture under reflux for several hours.
- Isolation : Cool the reaction mixture, neutralize with dilute acid, and filter the precipitate.
- Purification : Recrystallize from an appropriate solvent to obtain pure this compound.
Biological Activity
This compound exhibits a range of biological activities:
Antiviral Activity
Recent studies have highlighted its potential as an anti-HIV agent. Compounds derived from this scaffold have been shown to inhibit HIV integrase (IN) activity effectively. The inhibitory potency of various derivatives has been evaluated using in vitro assays. For instance:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Ethyl 1-hydroxy derivative | 16 ± 6 | Integrase strand transfer |
| Other derivatives | >100 | Variable activity |
These findings suggest that modifications to the core structure can significantly influence antiviral efficacy .
Antibacterial Properties
In addition to antiviral activity, ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have demonstrated moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) assays indicate that certain derivatives possess sufficient potency to inhibit bacterial growth.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 50 | Staphylococcus aureus |
| Derivative B | 75 | Escherichia coli |
These results underline the potential of this compound as a lead structure for developing new antibacterial agents .
Study on HIV Integrase Inhibition
In a study evaluating the efficacy of ethyl 1-hydroxy derivatives against HIV integrase, researchers synthesized several analogs and tested them for their ability to inhibit the strand transfer process. The results indicated that specific modifications at the aryl position significantly enhanced antiviral activity, with some compounds exhibiting IC50 values below 20 μM .
Investigation of Antibacterial Activity
Another research focused on the antibacterial properties of ethyl derivatives against opportunistic infections in HIV patients. The study revealed that while some compounds showed promising activity, further optimization is necessary to increase potency and reduce toxicity .
属性
IUPAC Name |
ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHZZFJIWEDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















